2-Fluoro-5-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O. It is a colorless to light yellow clear liquid at room temperature and is known for its high reactivity due to the presence of both fluorine and chlorine atoms. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .
Preparation Methods
The preparation of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out in a reaction vessel where the benzoic acid is added to thionyl chloride and refluxed at 80°C for about 10 hours. The excess thionyl chloride is then distilled off, and the crude product is purified by vacuum distillation to obtain the final product .
Chemical Reactions Analysis
2-Fluoro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: It can be reduced to form 2-Fluoro-5-(trifluoromethyl)benzyl alcohol under specific conditions.
Common reagents used in these reactions include amines, alcohols, and reducing agents like lithium aluminum hydride. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)benzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific properties.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzoyl chloride involves its high reactivity due to the presence of electron-withdrawing fluorine and chlorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an acylating agent .
Comparison with Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzoyl chloride can be compared with other similar compounds such as:
2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound is the hydrolyzed form of the benzoyl chloride and is less reactive.
2-Fluoro-5-(trifluoromethyl)benzyl alcohol: This is the reduced form and has different reactivity and applications.
3,5-Bis(trifluoromethyl)benzoyl chloride: This compound has two trifluoromethyl groups and exhibits different reactivity and properties .
Each of these compounds has unique properties and applications, making this compound distinct in its reactivity and versatility.
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)5-3-4(8(11,12)13)1-2-6(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVKAIZITGCCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370550 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207981-46-2 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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